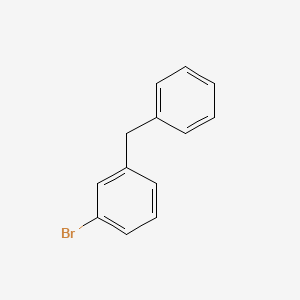

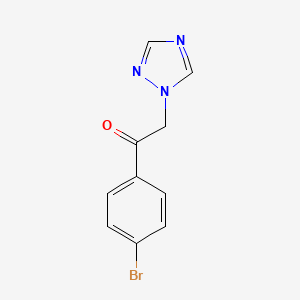

1-(4-Bromophenacyl)-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromophenacyl)-1,2,4-triazole is a derivative of the 1,2,4-triazole heterocyclic system, which is known for its wide range of biological activities. The 1,2,4-triazole core is a versatile scaffold in medicinal chemistry due to its mimicry of the peptide bond and its ability to be substituted, leading to various biological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multistep protocols. For instance, the synthesis of poly-substituted 1,2,3-triazoles can be achieved through a regioselective alkylation process followed by a Suzuki cross-coupling reaction . Similarly, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles are synthesized by alkylation of a starting thiol with halogenalkanes, which can be further modified to enhance antimicrobial and antifungal activities . Another method involves the reaction of 1-aroyl-3-phenylaminothiourea and 2-bromoacetophenone, yielding 3-phenacylthio-1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and HRMS. These techniques ensure the correct identification of the synthesized compounds and their structural integrity .

Chemical Reactions Analysis

1,2,4-triazoles can undergo various chemical reactions, including alkylation, which leads to the formation of mesoionic structures, as well as reactions with phenacyl bromides and other reagents to yield different derivatives with potential biological activities . The reactivity of these triazoles is crucial for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their substituents. For example, the antimicrobial effect of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles increases with the length of the carbon radical, and the substitution of the decyl radical affects the antifungal activity . These properties are essential for the design of compounds with specific biological activities and for understanding their mechanism of action.

科学的研究の応用

Antimicrobial and Antifungal Properties

1-(4-Bromophenacyl)-1,2,4-triazole derivatives have been actively studied for their potential antimicrobial and antifungal properties. For instance, Kaplancikli et al. synthesized new triazole and triazolothiadiazine derivatives showing significant antimicrobial activity against various bacterial strains, including Micrococcus luteus and Bacillus cereus, as well as fungal species like Candida albicans and Candida glabrata (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008). Similarly, Bărbuceanu et al. synthesized thiazolo[3,2-b][1,2,4]triazole incorporating diphenylsulfone moieties and tested them against bacterial strains, including Acinetobacter baumannii and Escherichia coli, revealing potent antibacterial effects (Bărbuceanu, Almajan, Şaramet, Draghici, Tarcomnicu, & Băncescu, 2009).

Antiproliferative Activity

These compounds have also shown promise in cancer research. Narayana et al. synthesized a series of triazoles with antiproliferative activity against various cancer cell lines, highlighting the importance of the 4-substituted phenacyl group for cytotoxic activity (Narayana, Raj, & Sarojini, 2010). Furthermore, Chen et al. synthesized dibenzo[b,d]furan-1H-1,2,4-triazole derivatives, finding compounds with potent cytotoxic activity against several cancer cell lines, indicating the potential of these compounds in oncological therapeutics (Chen, Shi, Huang, Xia, Yang, & Yang, 2016).

Anti-Inflammatory and Analgesic Activities

Hussein et al. synthesized triazole derivatives and evaluated them for their anti-inflammatory and analgesic activities, suggesting potential applications in treating conditions associated with inflammation and pain (Hussein, Shaker, Ameen, & Mohammed, 2011). Moreover, El Shehry et al. prepared fused and non-fused 1,2,4-triazoles, which showed significant anti-inflammatory activities in a dose-dependent manner (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Anticorrosion Properties

The triazole derivatives have also been researched for their application in material science, particularly as anticorrosion agents. Rehan et al. synthesized heterocyclic rings containing imidazo[1,2-a]pyrimidine moiety and evaluated some derivatives for their anti-corrosion activity, indicating their potential in protecting materials from corrosion (Rehan, Al Lami, & Khudhair, 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(4-bromophenyl)-2-(1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGCIVKFFKKGNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=NC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345268 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenacyl)-1,2,4-triazole | |

CAS RN |

60850-59-1 |

Source

|

| Record name | 1-(4-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)